

## Commercial Availability and Technical Guide for Boc-Pro-OMe

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-proline methyl ester (**Boc-Pro-OMe**), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document outlines its commercial availability from various suppliers, provides detailed experimental protocols for its synthesis and application, and illustrates a key experimental workflow.

## **Commercial Availability and Suppliers**

**Boc-Pro-OMe** is readily available from a range of chemical suppliers. The following table summarizes key information from several prominent vendors to facilitate procurement for research and development purposes.



Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
ProcessPoint Chemicals	Varies	Not specified	66862-19-1	C11H19NO4	229.27
Advanced ChemTech	Not specified	Not specified	Not specified	Not specified	Not specified
Chem-Impex	Not specified	≥ 99% (GC) [1]	59936-29- 7[1]	C11H19NO4[1]	229.3[1]
Fisher Scientific	50506290	Not specified	59936-29- 7[2]	C11H19NO4	229.27
Aapptec	ABP105[3]	Lot-specific	59936-29- 7[3]	C11H19NO4[3]	229.2[3]
Tokyo Chemical Industry (TCI)	B5228[4]	>97.0% (GC) [4]	59936-29- 7[4]	C11H19NO4	229.27
MedchemExp ress	HY-W010729	Not specified	59936-29-7	C11H19NO4	229.27

## **Physicochemical Properties**

A summary of the key physicochemical properties of **Boc-Pro-OMe** is provided below.

Property	Value	Reference
Appearance	Pale yellow liquid	[1]
Optical Rotation	$[\alpha]D^{20}$ = -59 ± 2° (c=1 in Chloroform)	[1]
Storage Conditions	0 - 8 °C	[1]

# Synthesis of Boc-Pro-OMe: Experimental Protocol



The following protocol describes the synthesis of **Boc-Pro-OMe** from Boc-L-proline using a trimethylchlorosilane/methanol system. This method is advantageous due to its mild reaction conditions and straightforward workup.

#### Materials:

- Boc-L-proline
- Methanol (anhydrous)
- Trimethylchlorosilane (TMSCI)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-L-proline (1 equivalent) in anhydrous methanol. Place the flask in an ice bath and begin stirring.
- Esterification: Slowly add trimethylchlorosilane (2 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.



- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
   (TLC) until the starting material is consumed.
- Workup:
  - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.
  - Dissolve the residue in dichloromethane.
  - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-Pro-OMe. The product can be further purified by column chromatography on silica gel if necessary.

# Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Workflow

**Boc-Pro-OMe** is a crucial reagent in Boc-based solid-phase peptide synthesis (Boc-SPPS), a widely used method for the stepwise synthesis of peptides.[5][6][7] The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

## **General Boc-SPPS Cycle**

The following steps outline a typical cycle for the incorporation of an amino acid, such as proline from **Boc-Pro-OMe**, into a peptide sequence on a solid support.

#### Materials:

- Peptide-resin (with a free N-terminal amine)
- Boc-Pro-OMe
- Coupling reagent (e.g., HBTU, HATU)



- Base (e.g., N,N-diisopropylethylamine DIEA)
- Deprotection agent (e.g., Trifluoroacetic acid TFA in dichloromethane)
- Solvents (e.g., Dichloromethane DCM, N,N-Dimethylformamide DMF)
- Solid-phase synthesis vessel

#### Procedure:

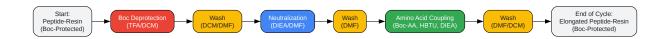
- Resin Swelling: Swell the peptide-resin in an appropriate solvent like DCM or DMF within the reaction vessel.
- Boc Deprotection:
  - Treat the resin with a solution of TFA in DCM (typically 25-50%) to remove the N-terminal Boc protecting group.[6]
  - Wash the resin thoroughly with DCM and then DMF to remove the TFA and the cleaved Boc group.
- Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as DIEA in DMF. Wash the resin with DMF.
- Amino Acid Coupling:
  - In a separate vessel, pre-activate the Boc-Pro-OMe (or another Boc-protected amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
  - Add the activated amino acid solution to the resin.
  - Allow the coupling reaction to proceed with agitation for a specified time.
- Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.



• Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

## Visualizing the Boc-SPPS Workflow

The following diagram illustrates the key stages of a single cycle in Boc-Solid Phase Peptide Synthesis.



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Caption: A single cycle of Boc-Solid Phase Peptide Synthesis.

## **Other Applications in Drug Development**

Beyond its primary role in peptide synthesis, **Boc-Pro-OMe** and related proline derivatives are utilized in other areas of drug discovery and development:

- Liposome Formulation: Boc-Pro-OMe has been described as a lipid component for the
  preparation of liposomes. These vesicular structures can encapsulate therapeutic agents,
  including antisense oligonucleotides, to improve their cellular uptake and in vivo stability,
  thereby enhancing their efficacy as drug delivery systems.
- Scaffold for Small Molecule Synthesis: The proline ring is a privileged scaffold in medicinal chemistry. Boc-Pro-OMe serves as a versatile starting material for the synthesis of more complex small molecules with diverse therapeutic applications.

This guide provides a foundational understanding of the commercial sourcing and key applications of **Boc-Pro-OMe** for professionals in the pharmaceutical and biotechnology sectors. The provided protocols and workflow diagrams are intended to support the practical implementation of this important chemical building block in research and development settings.



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